

BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate

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Compound of Interest

Compound Name: BMS-986163

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Abstract

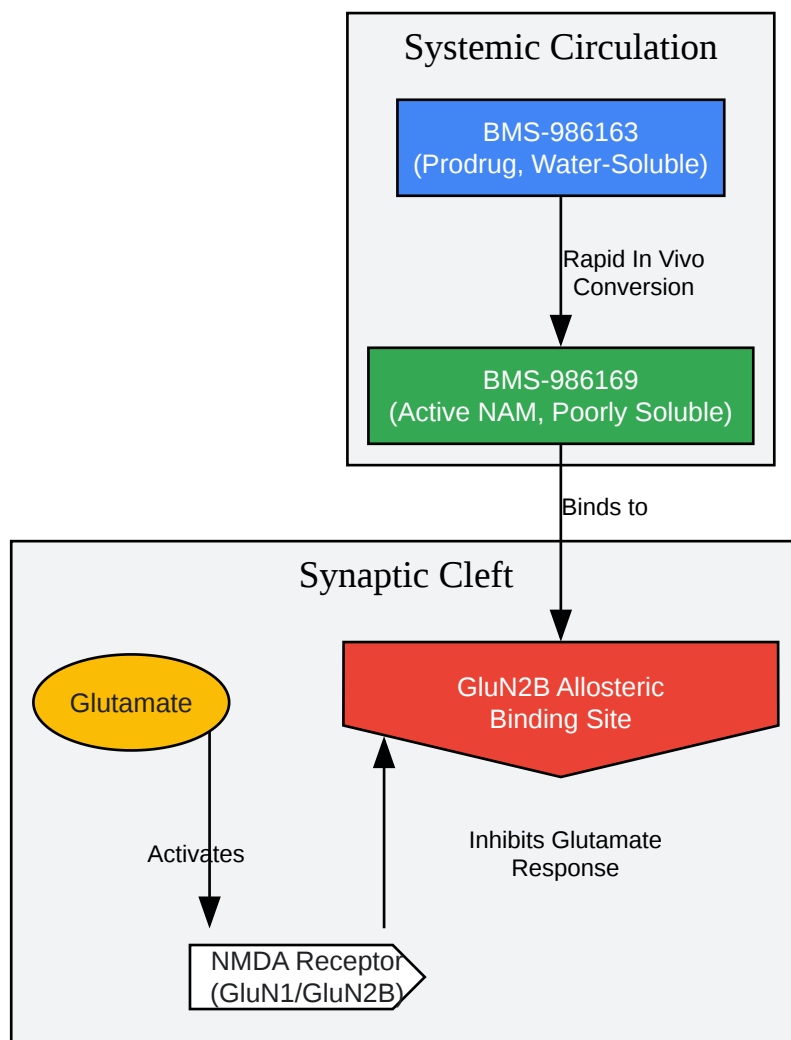
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of rapid-acting antidepressants targeting the glutamatergic system, such as ketamine, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of **BMS-986163**, a novel intravenous prodrug under investigation as a rapid-acting antidepressant. **BMS-986163** is rapidly converted in vivo to its active moiety, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document consolidates the core preclinical data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the development of **BMS-986163**.

Mechanism of Action

BMS-986163 is a water-soluble dihydrogen phosphate prodrug designed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.^{[1][2]} Following intravenous administration, **BMS-986163** undergoes rapid conversion to BMS-986169.^{[1][2][3]}

BMS-986169 acts as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.^{[1][4][5]} This mechanism is distinct from the channel-blocking action of ketamine. By binding to an allosteric site on the GluN2B subunit, BMS-986169 reduces the

receptor's response to the binding of the neurotransmitter glutamate. The modulation of the glutamatergic system, specifically through GluN2B-containing NMDA receptors, is a compelling target for antidepressant therapy due to its role in synaptic plasticity.[1] Preclinical evidence suggests that, similar to ketamine, this modulation can lead to enhanced synaptogenesis.[1]



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Mechanism of action for **BMS-986163**.

Quantitative Data

The preclinical development of **BMS-986163** and its active form, BMS-986169, has generated a substantial amount of quantitative data across in vitro and in vivo studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Pharmacology of BMS-986169

| Parameter | Target | Value | Species | Reference |
|---------------------------------|----------------------------|---------------------|----------------------------|-----------|
| Binding Affinity (Ki) | GluN2B | 4.0 nM | Rat Brain | [1] |
| 4.03-6.3 nM | - | [4][5] | | |
| Functional Inhibition (IC50) | GluN2B | 24 nM | Human (in Xenopus oocytes) | [1] |
| 24.1 nM | Human (in Xenopus oocytes) | [4][5] | | |
| hERG Inhibition (IC50) | hERG Channel | 28.4 µM | Human | [4][5] |
| CYP450 Inhibition (IC50) | Multiple CYPs | > 18 µM | Human Liver Microsomes | [6] |
| Aqueous Solubility (BMS-986163) | - | 19.9 mg/mL (pH 7.4) | - | [1] |

Table 2: In Vivo Efficacy and Receptor Occupancy of BMS-986169

| Assay | Parameter | Dose | Result | Species | Reference |
|-------------------------------|------------------------------|------------------|-------------------------------------|---------|-----------|
| Ex Vivo Receptor Occupancy | GluN2B Occupancy | 3 mg/kg (i.v.) | 87-95% | Mouse | [6] |
| Mouse Forced Swim Test (mFST) | Minimum Effective Dose (MED) | 1.0 mg/kg (i.v.) | Significant reduction in immobility | Mouse | [1] |
| GluN2B Occupancy at MED | 1.0 mg/kg (i.v.) | 73% | Mouse | [1] | |

Table 3: Intravenous Pharmacokinetic Parameters of BMS-986169

| Species | Clearance (CL) (ml/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t1/2) (h) |
|---------|----------------------------|--------------------------------------|----------------------|
| Mouse | 104 | 10.3 | 1.2 |
| Rat | 63 | 4.3 | 0.8 |
| Dog | 22 | 3.5 | 2.1 |
| Monkey | 16 | 2.5 | 2.0 |

Data derived from preclinical studies.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of **BMS-986163** and BMS-986169.

In Vitro GluN2B Receptor Binding Assay

This assay determines the binding affinity (K_i) of the compound for the GluN2B receptor.

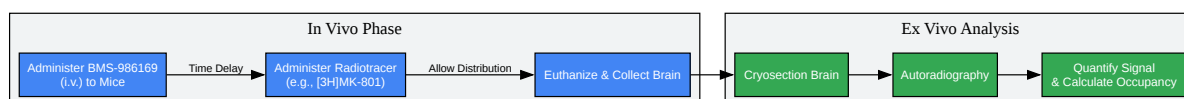
- **Tissue Preparation:** Brain tissue from adult male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
- **Binding Reaction:** The membrane preparation is incubated with a radiolabeled ligand specific for the GluN2B allosteric site (e.g., [3H]ifenprodil) and varying concentrations of the test compound (BMS-986169).
- **Separation and Detection:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with cold buffer.
- **Data Analysis:** The radioactivity retained on the filters is measured by liquid scintillation counting. The K_i value is calculated from the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Ex Vivo GluN2B Receptor Occupancy

This protocol measures the percentage of GluN2B receptors bound by BMS-986169 in the brain after systemic administration.

- **Animal Dosing:** Male CD-1 mice are administered BMS-986169 intravenously at various doses.
- **Tracer Administration:** At a specified time point post-dosing, a tracer dose of a radiolabeled compound that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered intravenously.^{[4][5]}
- **Tissue Collection:** After a defined period for tracer distribution, animals are euthanized, and brains are rapidly removed and frozen.
- **Autoradiography:** Brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate.

- **Data Analysis:** The density of the signal in specific brain regions is quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.



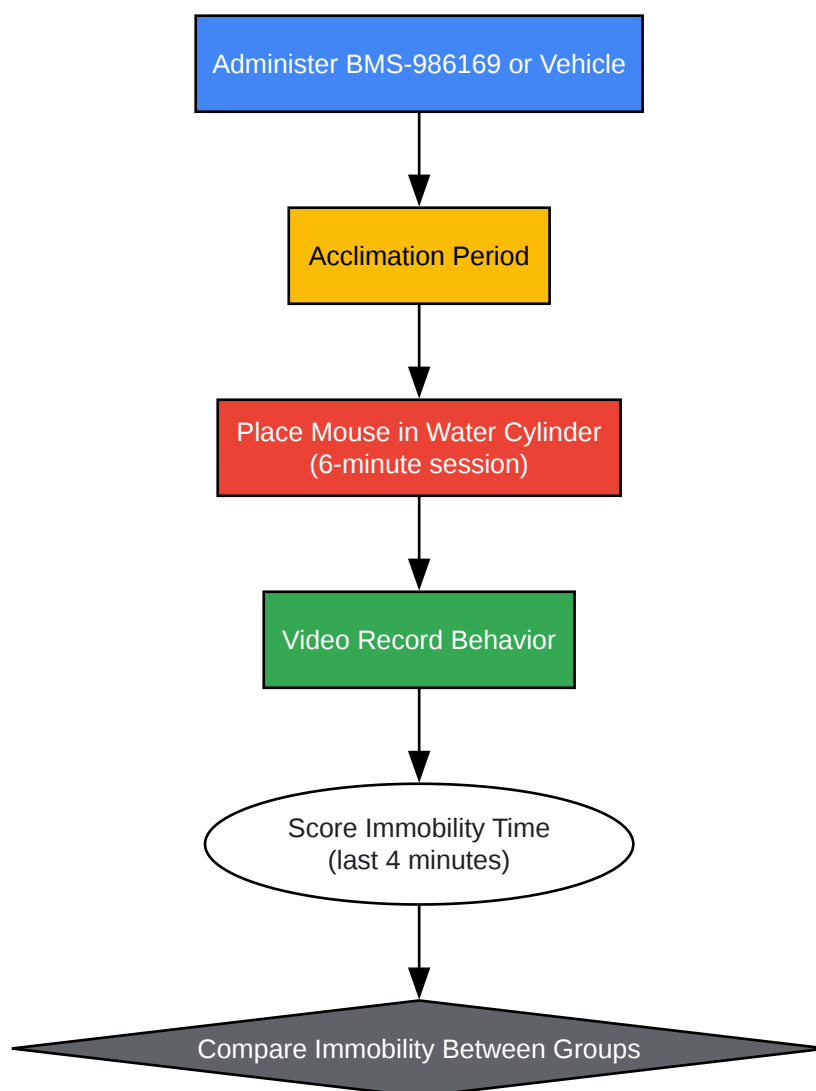
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Workflow for the ex vivo receptor occupancy assay.

Mouse Forced Swim Test (mFST)

The mFST is a widely used behavioral assay to screen for antidepressant-like activity.

- **Apparatus:** A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).^[7]
- **Procedure:** Mice are individually placed into the water cylinder for a 6-minute session.^[7] The behavior is typically video-recorded for later analysis.
- **Behavioral Scoring:** The duration of immobility is scored during the final 4 minutes of the test.^[7] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
- **Data Analysis:** The total time spent immobile is compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.



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Workflow for the Mouse Forced Swim Test (mFST).

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This electrophysiological assay assesses the effect of the compound on synaptic plasticity, a key process implicated in the action of rapid-acting antidepressants.

- Animal Treatment: Rats are administered **BMS-986163** or vehicle.
- Slice Preparation: At 24 hours post-dose, animals are euthanized, and the brains are rapidly removed.[4][5] Hippocampal slices are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

- **Electrophysiology:** Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- **LTP Induction:** After establishing a stable baseline of fEPSPs, high-frequency stimulation (HFS) is delivered to induce LTP.
- **Data Analysis:** The slope of the fEPSPs is monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. Enhanced LTP in the drug-treated group compared to the vehicle group suggests an effect on synaptic strengthening.[1]

Safety and Toxicology

BMS-986169 demonstrated weak inhibition of the hERG channel ($IC_{50} = 28.4 \mu M$), indicating a low risk for cardiac arrhythmias.[4][5] In a cardiovascular safety assessment in anesthetized guinea pigs, BMS-986169 did not produce an increase in the QTc interval at doses up to 10 mg/kg (i.v.).[1] The prodrug, **BMS-986163**, was well-tolerated in 4-day rat and single-dose monkey toxicology studies with no significant adverse effects observed.[1] Importantly, in contrast to ketamine, BMS-986169 did not produce dissociative effects in monkeys or significant hyperlocomotion in mice.[1]

Conclusion

BMS-986163 is a promising rapid-acting antidepressant candidate with a well-defined mechanism of action as a GluN2B negative allosteric modulator. Preclinical data demonstrate potent and selective target engagement, efficacy in behavioral models of depression, and a favorable safety profile that differentiates it from ketamine. The successful use of a prodrug strategy addresses the solubility limitations of the active compound, enabling intravenous administration. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development in the pursuit of novel, rapid, and safe treatments for major depressive disorder.

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